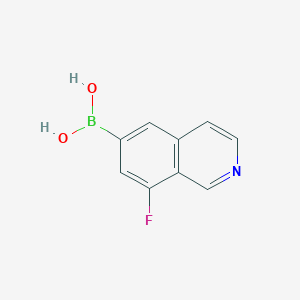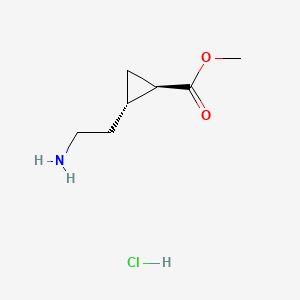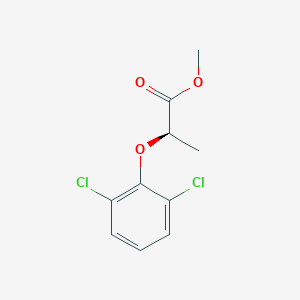
(8-Fluoroisoquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Fluoroisoquinolin-6-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an 8-fluoroisoquinoline moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoroisoquinolin-6-yl)boronic acid typically involves the borylation of 8-fluoroisoquinoline. One common method is the Miyaura borylation reaction, where an aryl halide (in this case, 8-fluoroisoquinoline) reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient handling of reactive intermediates and the production of large quantities of the compound . These methods often employ automated systems to control reaction parameters precisely, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(8-Fluoroisoquinolin-6-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the isoquinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 8-Fluoroisoquinolin-6-ol.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
(8-Fluoroisoquinolin-6-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (8-Fluoroisoquinolin-6-yl)boronic acid in chemical reactions primarily involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the palladium catalyst in Suzuki-Miyaura coupling . This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- Isoquinolin-6-ylboronic acid
Comparison
(8-Fluoroisoquinolin-6-yl)boronic acid is unique due to the presence of both the fluorine atom and the isoquinoline ring, which confer specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions . Compared to phenylboronic acid, the fluorine atom in this compound can enhance its ability to participate in certain reactions, such as nucleophilic substitutions .
Properties
Molecular Formula |
C9H7BFNO2 |
|---|---|
Molecular Weight |
190.97 g/mol |
IUPAC Name |
(8-fluoroisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h1-5,13-14H |
InChI Key |
XZFFEJZNLNBTPF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=NC=C2)C(=C1)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate](/img/structure/B13451345.png)




![6-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B13451365.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13451369.png)
![3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13451374.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid](/img/structure/B13451385.png)

![(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid](/img/structure/B13451402.png)


